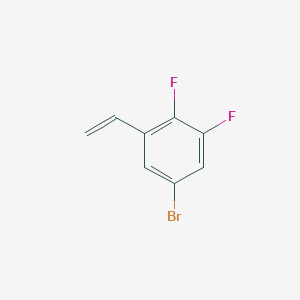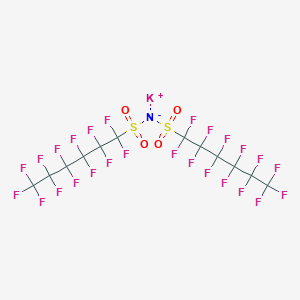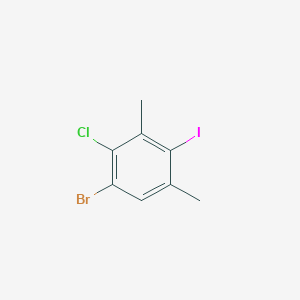![molecular formula C15H15NS B12860977 5-[4-(Methylsulfanyl)phenyl]indoline](/img/structure/B12860977.png)
5-[4-(Methylsulfanyl)phenyl]indoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(Methylsulfanyl)phenyl]indoline is a compound belonging to the indoline family, which is a significant class of heterocyclic compounds Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Methylsulfanyl)phenyl]indoline can be achieved through various methods. One common approach involves the palladium-catalyzed intramolecular amination of ortho-C(sp2)-H bonds in β-arylethylamine substrates . This method features high efficiency, low catalyst loadings, and mild operating conditions. Another method involves the use of phenylhydrazine hydrochloride and cyclohexanone under reflux conditions with methanesulfonic acid as a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using palladium-catalyzed reactions due to their high yield and efficiency. The use of inexpensive reagents and mild conditions makes this method suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
5-[4-(Methylsulfanyl)phenyl]indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the indoline ring to indole.
Substitution: Electrophilic substitution reactions can occur at the indoline ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Indole derivatives.
Substitution: Halogenated or nitro-substituted indoline derivatives.
Applications De Recherche Scientifique
5-[4-(Methylsulfanyl)phenyl]indoline has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 5-[4-(Methylsulfanyl)phenyl]indoline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The presence of the methylsulfanyl group enhances its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-[4-(Methylsulfonyl)phenyl]indoline
- 5-[4-(Methylthio)phenyl]indoline
- 5-[4-(Ethylsulfanyl)phenyl]indoline
Uniqueness
5-[4-(Methylsulfanyl)phenyl]indoline is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and biological activities. This group enhances the compound’s lipophilicity and binding affinity to specific molecular targets, making it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C15H15NS |
|---|---|
Poids moléculaire |
241.4 g/mol |
Nom IUPAC |
5-(4-methylsulfanylphenyl)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C15H15NS/c1-17-14-5-2-11(3-6-14)12-4-7-15-13(10-12)8-9-16-15/h2-7,10,16H,8-9H2,1H3 |
Clé InChI |
WBUMWYILWMONHW-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=C(C=C1)C2=CC3=C(C=C2)NCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-acetic acid](/img/structure/B12860920.png)
![5-Benzyl-N-phenylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide](/img/structure/B12860922.png)


![2-((3AR,6aS)-hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethanol](/img/structure/B12860947.png)
![4-[(2-Hydroxyethyl)amino]-6-(trifluoromethyl)quinoline](/img/structure/B12860954.png)

![N-(5-(4-cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-yl)acetamide](/img/structure/B12860982.png)
![N-(4'-Cyano[1,1'-biphenyl]-3-yl)acetamide](/img/structure/B12860989.png)
![2-Hydroxy-2-(2-hydroxybenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12860996.png)

